molecular formula C17H16FN3O2 B6430260 4-(3-fluoro-4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097923-52-7

4-(3-fluoro-4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B6430260
CAS No.: 2097923-52-7
M. Wt: 313.33 g/mol
InChI Key: CDQUCVIOZCYEFM-UHFFFAOYSA-N
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Description

4-(3-fluoro-4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that features a piperazine ring substituted with a pyridine ring and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is prepared.

    Substitution with Pyridine: The piperazine core is then reacted with a pyridine derivative under suitable conditions, such as in the presence of a base or a catalyst.

    Introduction of the Benzoyl Group: The final step involves the acylation of the piperazine-pyridine intermediate with 3-fluoro-4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the benzoyl moiety.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: The fluorine atom on the benzoyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-(3-fluoro-4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural features.

    Medicine: Possible development as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with piperazine and pyridine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The fluorine atom can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-fluorobenzoyl)-1-(pyridin-3-yl)piperazin-2-one: Lacks the methyl group.

    4-(4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one: Lacks the fluorine atom.

    4-(3-fluoro-4-methylbenzoyl)-1-(pyridin-2-yl)piperazin-2-one: Pyridine ring is in a different position.

Uniqueness

The combination of the fluorine and methyl groups on the benzoyl moiety, along with the piperazine and pyridine rings, may confer unique properties such as enhanced binding affinity, selectivity, and metabolic stability.

Properties

IUPAC Name

4-(3-fluoro-4-methylbenzoyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-12-4-5-13(9-15(12)18)17(23)20-7-8-21(16(22)11-20)14-3-2-6-19-10-14/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQUCVIOZCYEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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